Cas no 2227786-12-9 ((2S)-2-amino-4-(furan-2-yl)-3-methylbut-3-en-1-ol)

(2S)-2-Amino-4-(furan-2-yl)-3-methylbut-3-en-1-ol is a chiral amino alcohol derivative featuring a furan ring and a methyl-substituted alkene moiety. Its stereospecific (2S) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The furan ring enhances reactivity in heterocyclic chemistry, while the amino and hydroxyl groups provide versatile functional handles for further derivatization. The compound’s structural features, including the unsaturated side chain, facilitate its use as a building block in the synthesis of biologically active molecules. Its well-defined chirality and multifunctional groups make it particularly useful in medicinal chemistry and catalyst design.
(2S)-2-amino-4-(furan-2-yl)-3-methylbut-3-en-1-ol structure
2227786-12-9 structure
Product Name:(2S)-2-amino-4-(furan-2-yl)-3-methylbut-3-en-1-ol
CAS No:2227786-12-9
MF:C9H13NO2
MW:167.205022573471
CID:5965555
PubChem ID:165659810
Update Time:2025-10-05

(2S)-2-amino-4-(furan-2-yl)-3-methylbut-3-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-4-(furan-2-yl)-3-methylbut-3-en-1-ol
    • 2227786-12-9
    • EN300-1801851
    • Inchi: 1S/C9H13NO2/c1-7(9(10)6-11)5-8-3-2-4-12-8/h2-5,9,11H,6,10H2,1H3/b7-5+/t9-/m1/s1
    • InChI Key: NZOPUDIPKJDALE-VPIOIWJLSA-N
    • SMILES: OC[C@H](/C(/C)=C/C1=CC=CO1)N

Computed Properties

  • Exact Mass: 167.094628657g/mol
  • Monoisotopic Mass: 167.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 59.4Ų

(2S)-2-amino-4-(furan-2-yl)-3-methylbut-3-en-1-ol Pricemore >>

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Additional information on (2S)-2-amino-4-(furan-2-yl)-3-methylbut-3-en-1-ol

Comprehensive Overview of (2S)-2-amino-4-(furan-2-yl)-3-methylbut-3-en-1-ol (CAS No. 2227786-12-9)

The compound (2S)-2-amino-4-(furan-2-yl)-3-methylbut-3-en-1-ol, identified by CAS No. 2227786-12-9, is a chiral amino alcohol derivative featuring a furan ring and a methyl-substituted butenol moiety. Its unique structural attributes make it a subject of interest in pharmaceutical research, synthetic chemistry, and material science. The presence of both amino and hydroxyl functional groups enables diverse reactivity, facilitating applications in asymmetric synthesis and drug intermediate preparation. Researchers are increasingly exploring its potential in small-molecule therapeutics and biocatalysis, aligning with the growing demand for sustainable and enantioselective synthetic methods.

In recent years, the scientific community has focused on furan-containing compounds due to their bioactivity and versatility. The furan-2-yl group in (2S)-2-amino-4-(furan-2-yl)-3-methylbut-3-en-1-ol contributes to its potential as a building block for heterocyclic drug candidates. This aligns with trends in fragment-based drug design, where modular structures like this are prized for their ability to target protein-protein interactions. Additionally, the compound's chiral center (2S configuration) is critical for stereoselective synthesis, a hot topic in green chemistry and API manufacturing.

The 3-methylbut-3-en-1-ol segment introduces an unsaturated hydrocarbon chain, which may enhance lipophilicity and metabolic stability—key considerations in medicinal chemistry optimization. This feature has sparked interest in its utility for prodrug development and bioconjugation strategies, particularly in oncology and neurology research. Computational studies suggest that the compound's molecular docking properties could be leveraged for enzyme inhibition, addressing queries frequently searched in AI-driven drug discovery platforms.

From a synthetic perspective, CAS No. 2227786-12-9 exemplifies innovations in multi-step organic synthesis. Its preparation often involves asymmetric hydrogenation or enzymatic resolution, techniques trending in industrial-scale fine chemical production. The compound's stability under physiological conditions makes it a candidate for biocompatible materials, resonating with searches for non-toxic polymer additives and biodegradable coatings.

Environmental and regulatory considerations are paramount in contemporary research. (2S)-2-amino-4-(furan-2-yl)-3-methylbut-3-en-1-ol has been evaluated for low ecotoxicity, a frequent search term among green chemistry practitioners. Its potential as a bio-based intermediate aligns with the circular economy paradigm, reducing reliance on petrochemical feedstocks. Analytical methods like HPLC-MS and chiral chromatography are typically employed for quality control, addressing common queries about purity assessment in specialty chemicals.

In conclusion, CAS No. 2227786-12-9 represents a convergence of structural novelty and functional adaptability. Its relevance spans drug discovery, catalysis, and sustainable materials, making it a compelling subject for both academic and industrial investigations. Future research may explore its structure-activity relationships and derivatization potential, answering persistent questions in chemical space exploration and lead compound optimization.

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